

solubility profile of Isopropyl 5-(diphenylphosphoryl)pentanoate in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Isopropyl 5-(diphenylphosphoryl)pentanoate</i>
Cat. No.:	B1141997

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An In-depth Technical Guide on the Solubility Profile of **Isopropyl 5-(diphenylphosphoryl)pentanoate**

Introduction

Isopropyl 5-(diphenylphosphoryl)pentanoate is an organophosphorus compound primarily recognized as a potential trace impurity in commercial preparations of latanoprost, a medication used to treat glaucoma.^{[1][2]} Its chemical structure consists of a pentanoate backbone with an isopropyl ester group and a terminal diphenylphosphoryl moiety.^[3] This unique structure, featuring both polar (phosphoryl group) and nonpolar (phenyl rings, alkyl chain) regions, results in an amphiphilic character that dictates its solubility in various solvents.^[4] Understanding the solubility profile of this compound is critical for its detection, quantification, and removal during the manufacturing of latanoprost, ensuring the purity and safety of the final pharmaceutical product.^{[3][4]}

Chemical and Physical Properties:

- CAS Number: 2088449-88-9^{[1][3][5]}
- Molecular Formula: C₂₀H₂₅O₃P^{[1][3][5]}
- Molecular Weight: 344.4 g/mol ^{[1][3][5]}

- Appearance: Crystalline solid[1][2]
- Synonyms: DPP isopropyl ester, 5-(diphenylphosphinyl)-pentanoic acid, 1-methylethyl ester[1][3]

Solubility Profile

Isopropyl 5-(diphenylphosphoryl)pentanoate exhibits good solubility in polar organic solvents and poor solubility in aqueous media.[3][4] This is consistent with its molecular structure, which contains both hydrophobic phenyl and isopropyl groups and a polar phosphoryl group.[4] The quantitative solubility data from various sources are summarized below.

Quantitative Solubility Data

Solvent	Solubility	Reference(s)
Ethanol	50 mg/mL	[1][2][4]
Dimethylformamide (DMF)	25 mg/mL	[1][2][3][4]
Dimethyl Sulfoxide (DMSO)	25 mg/mL	[1][2][4]
Ethanol:PBS (pH 7.2) (1:3)	0.25 mg/mL	[1][2][4]
Methanol	Soluble (exact value not reported)	[4]
Water	Poor solubility (exact value not reported)	[4]

Experimental Protocols for Solubility Determination

While specific experimental details for determining the solubility of **Isopropyl 5-(diphenylphosphoryl)pentanoate** are not extensively published, a standard and reliable method like the shake-flask technique can be employed. This method is considered the gold standard for thermodynamic solubility measurements.[6]

Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time to create a saturated solution.

Objective: To determine the saturation concentration of **Isopropyl 5-(diphenylphosphoryl)pentanoate** in a specific solvent at a controlled temperature.

Materials:

- **Isopropyl 5-(diphenylphosphoryl)pentanoate** (crystalline solid, >98% purity)[1][7]
- Selected organic solvents (e.g., Ethanol, DMF, DMSO) of analytical grade
- Scintillation vials or sealed flasks
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

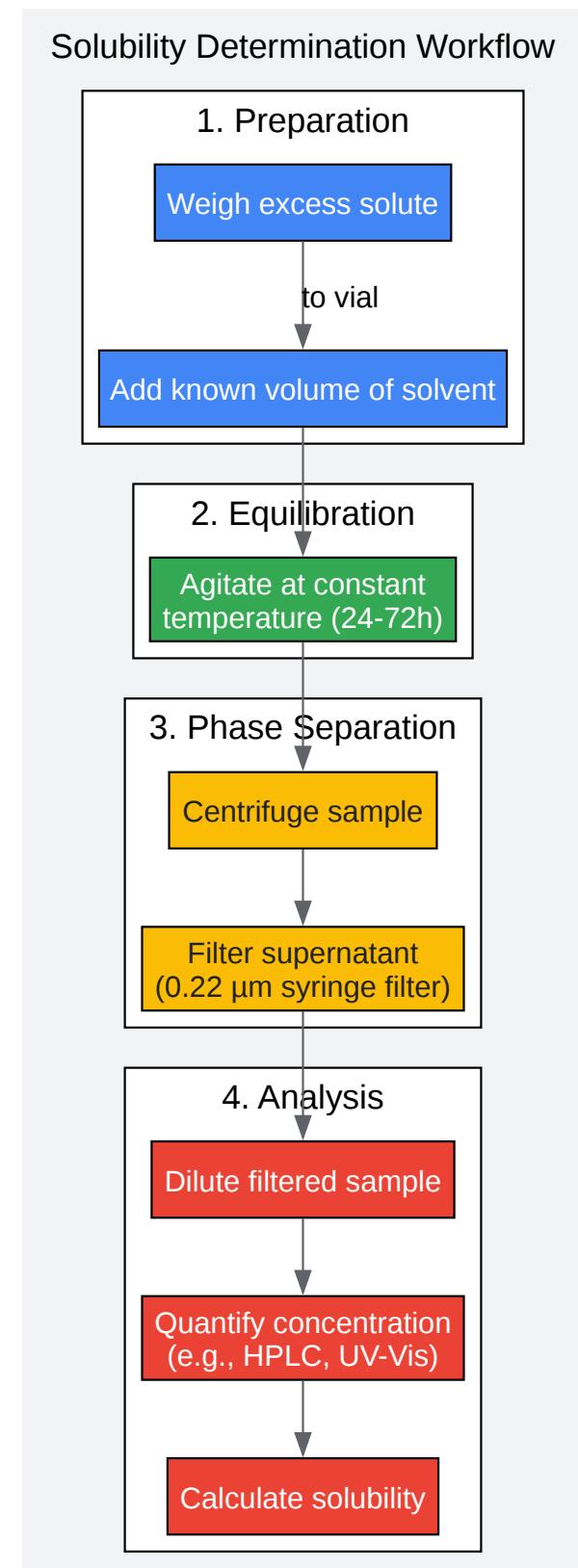
Procedure:

- Preparation: Add an excess amount of **Isopropyl 5-(diphenylphosphoryl)pentanoate** to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
- Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
- Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, the samples are centrifuged at high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
- Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. The UV absorbance maxima for this compound are noted at 222, 266, and 272 nm.[1][2]
- Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a chemical compound using the shake-flask method.



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Caption: Workflow for the shake-flask solubility determination method.

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- To cite this document: BenchChem. [solubility profile of Isopropyl 5-(diphenylphosphoryl)pentanoate in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141997#solubility-profile-of-isopropyl-5-diphenylphosphoryl-pentanoate-in-organic-solvents>]

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